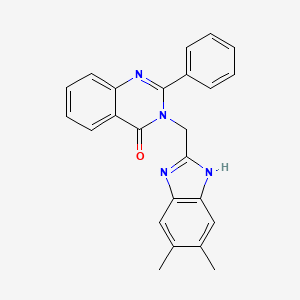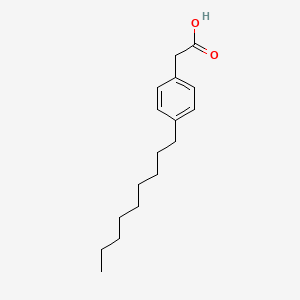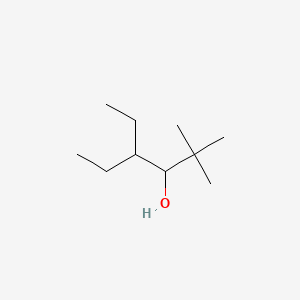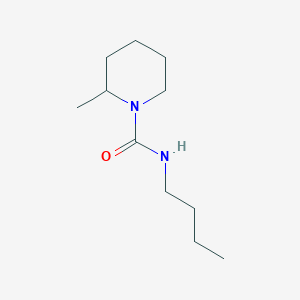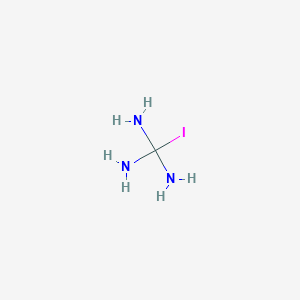
1-Iodomethanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodomethanetriamine is an organic compound characterized by the presence of an iodine atom attached to a methanetriamine group
Méthodes De Préparation
The synthesis of 1-Iodomethanetriamine typically involves the iodination of methanetriamine. One common method includes the reaction of methanetriamine with iodine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient formation of the desired product. Industrial production methods may involve large-scale iodination processes using advanced equipment to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Iodomethanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of lower oxidation state products.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated amines, while substitution reactions can produce a variety of substituted methanetriamine derivatives.
Applications De Recherche Scientifique
1-Iodomethanetriamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of iodinated compounds and as a precursor for other chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Iodomethanetriamine involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction is mediated through the formation of covalent bonds or non-covalent interactions, depending on the specific target and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Iodomethanetriamine can be compared with other similar compounds, such as:
Iodomethane: A simpler compound with a single iodine atom attached to a methane group. It is less complex and has different reactivity and applications.
Methanetriamine: The parent compound without the iodine atom. It has different chemical properties and reactivity compared to this compound.
Other Iodinated Amines: Compounds with similar structures but different functional groups attached to the iodine atom. These compounds may have varying reactivity and applications based on their specific structures.
Propriétés
Numéro CAS |
65402-53-1 |
|---|---|
Formule moléculaire |
CH6IN3 |
Poids moléculaire |
186.98 g/mol |
Nom IUPAC |
iodomethanetriamine |
InChI |
InChI=1S/CH6IN3/c2-1(3,4)5/h3-5H2 |
Clé InChI |
WMEQHBPDZBNUEQ-UHFFFAOYSA-N |
SMILES canonique |
C(N)(N)(N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


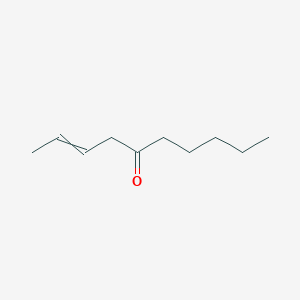
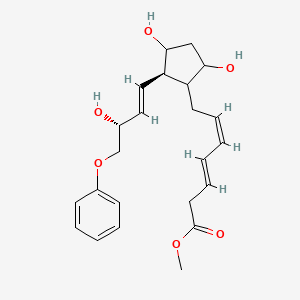
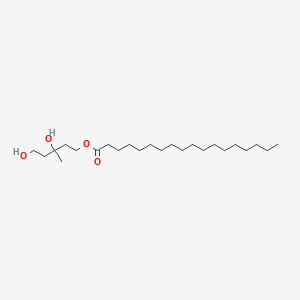
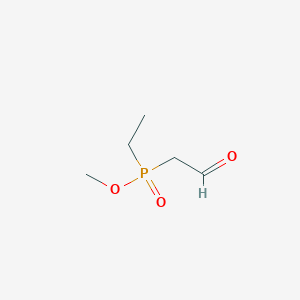
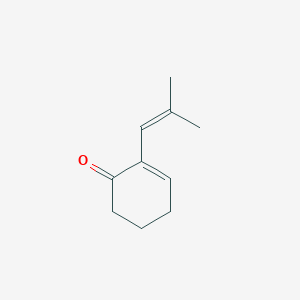
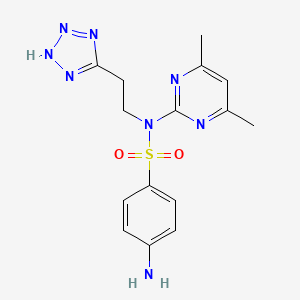
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
